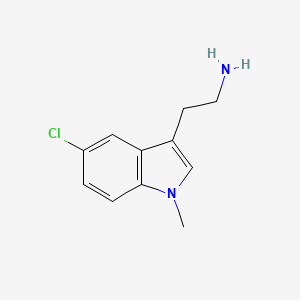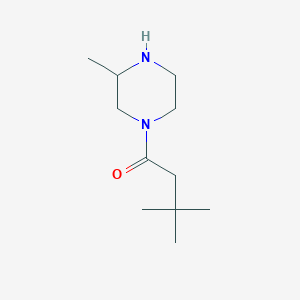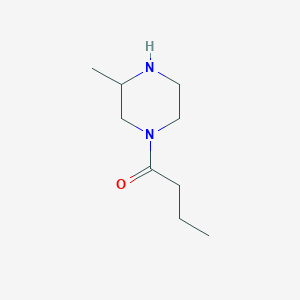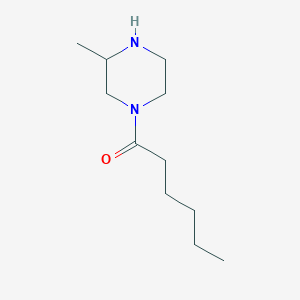![molecular formula C6H4BrN3O B6334542 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1207970-25-9](/img/structure/B6334542.png)
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Triazole Derivatives in Drug Development
Triazole derivatives, including 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have shown significant promise in the pharmaceutical industry for the development of new drugs with diverse biological activities. The structural versatility of triazoles allows for several modifications, leading to compounds with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The exploration of novel synthetic methods and biological evaluations of these compounds is crucial for addressing new diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Heterocyclic Compounds in Optical Sensors and Medicinal Chemistry
Heterocyclic compounds, such as triazole derivatives, play a significant role in the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing probes. These compounds also possess a wide range of biological and medicinal applications, demonstrating the versatility of triazole-based molecules in scientific research beyond traditional pharmaceutical applications (Jindal & Kaur, 2021).
Antimicrobial Applications Against Resistant Strains
The antimicrobial activity of triazole-containing hybrids, especially against resistant strains like Staphylococcus aureus, highlights the importance of these compounds in developing new antibacterial agents. The dual or multiple mechanisms of action provided by these hybrids make them potent candidates for treating infections caused by drug-resistant bacteria (Li & Zhang, 2021).
Green Chemistry and Eco-friendly Synthesis
The synthesis of triazole derivatives is also aligned with the principles of green chemistry, aiming to find more efficient and environmentally friendly methods. Advances in eco-friendly procedures for the synthesis of triazoles, such as the use of microwave irradiation and easily recoverable catalysts, underscore the commitment to sustainability in chemical research (de Souza et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and survival .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to influence cell function in various ways . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps . This compound can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models . At low doses, this compound can have subtle effects, while at high doses, it can cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with several enzymes and cofactors, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . It can interact with various transporters and binding proteins, and it can influence its own localization or accumulation . The specific mechanisms of transport and distribution are still being studied .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYBGKJPZHGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)


![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)


![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)





